Andrographoside

Vue d'ensemble

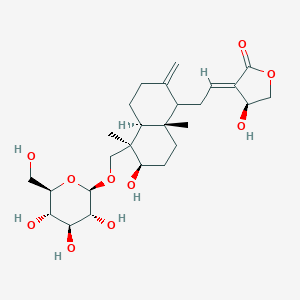

Description

Andrographoside is a diterpenoid lactone compound found in the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities . This compound is one of the major bioactive constituents of Andrographis paniculata, contributing significantly to the plant’s medicinal properties .

Mécanisme D'action

Target of Action

Andrographoside, also known as Andrographiside, is a botanical product extracted from a herb that occurs naturally in China . It has been found to act on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of this compound include Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , Interleukin-6 (IL-6) , and Nuclear factor NF-kappa-B (NF-kB) . These targets are central to the pathophysiology of highly prevalent diseases such as cardiovascular diseases, neurodegenerative disorders, autoimmunity, and even cancer .

Mode of Action

This compound suppresses inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, this compound is also able to inhibit NF-kB activation . NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .

Biochemical Pathways

This compound exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells, as well as reduce bacterial virulence and inhibit virus-induced cell apoptosis . It also regulates inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .

Pharmacokinetics

It is known that the bioavailability of this compound can be influenced by these adme properties .

Result of Action

This compound has been shown to have a significant effect on cellular metabolism, with potential use in metabolic-related diseases such as diabetes mellitus, hypercholesterolemia, and metabolic syndrome . It also has a wide range of potential applications due to its ability to exert anti-inflammatory effects via multiple pathways and multiple targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antioxidant effects of this compound can be explored in terms of reactive oxygen species (ROS) scavenging, mitochondria protection, inhibition of ROS-producing enzymes, antioxidant enzymes regulation, and transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of andrographiside involves several steps, starting from the extraction of the compound from the leaves of Andrographis paniculata. The leaves are dried and powdered, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate andrographiside .

Industrial Production Methods: Industrial production of andrographiside typically involves large-scale extraction from Andrographis paniculata using similar solvent extraction methods. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Andrographoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in andrographiside.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various andrographiside derivatives with modified pharmacological properties .

Applications De Recherche Scientifique

Pharmacological Properties

Andrographoside exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers and alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and systemic lupus erythematosus. Studies indicate that this compound modulates cytokine levels (e.g., IL-6, TNF-α) and inhibits pathways like NF-κB signaling, contributing to its anti-inflammatory effects .

- Antiviral Activity : Recent research highlights its efficacy against viral infections, including SARS-CoV-2. This compound has demonstrated the ability to inhibit viral replication and reduce the severity of cytokine storms associated with COVID-19 .

- Neuroprotective Properties : The compound has shown promise in treating neurodegenerative diseases by enhancing neurogenesis and exhibiting antidepressant effects through modulation of brain-derived neurotrophic factor (BDNF) levels .

Respiratory Diseases

This compound is utilized in managing respiratory conditions due to its anti-inflammatory and immune-modulating properties. It has been effective in:

- Reducing lung inflammation in asthma models.

- Alleviating symptoms of COPD by decreasing inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .

Infectious Diseases

The compound's antiviral properties make it a candidate for treating various viral infections:

- In vitro studies have shown that this compound can inhibit the major protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .

Autoimmune Disorders

This compound's ability to modulate immune responses positions it as a treatment option for autoimmune diseases like rheumatoid arthritis and ulcerative colitis. It reduces pro-inflammatory cytokines and improves clinical outcomes in animal models .

Case Study: Acute Kidney Injury

A systematic review identified 26 cases of acute kidney injury attributed to this compound use. Symptoms included flank pain and decreased urine output, with most patients recovering after withdrawal of the compound. This highlights the need for caution in clinical applications .

Research Findings on Efficacy

Numerous studies have documented the efficacy of this compound:

- A study demonstrated that it significantly reduced inflammatory markers in mouse models of lung injury induced by cigarette smoke exposure .

- Another research indicated that it improved motor function in Parkinson’s disease models by inducing mitochondrial autophagy .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Respiratory Diseases | Anti-inflammatory; reduces cytokine levels | Strong |

| Viral Infections | Inhibits viral replication; targets proteases | Moderate |

| Autoimmune Disorders | Modulates immune response; reduces inflammation | Strong |

| Neurodegenerative Diseases | Enhances neurogenesis; reduces neuroinflammation | Moderate |

Comparaison Avec Des Composés Similaires

Andrographolide: Another major constituent of Andrographis paniculata with similar pharmacological properties.

Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.

14-Deoxyandrographolide: Exhibits immunomodulatory and anti-atherosclerotic activities.

Uniqueness: Andrographoside is unique due to its specific molecular structure, which allows it to interact with multiple biological targets, making it a versatile compound in medicinal research .

Activité Biologique

Andrographoside, a prominent bioactive compound derived from Andrographis paniculata, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and clinical implications associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is a glycoside of andrographolide, the primary active constituent of Andrographis paniculata. Traditionally used in herbal medicine, it exhibits a variety of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.

1. Anti-Inflammatory Effects

This compound has been shown to inhibit inflammatory responses by modulating various signaling pathways. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. A study demonstrated that this compound significantly decreased nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

| Study | Findings |

|---|---|

| Chiou et al. (2013) | Inhibition of LPS-induced NO production in RAW 264.7 cells . |

| MDPI (2023) | Suppressed IL-6 and TNF-α levels in inflammatory models . |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as viruses including influenza and coronaviruses. A recent study highlighted its synergistic effect with baicalin in inhibiting SARS-CoV-2 entry into cells .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth at low concentrations. |

| Influenza virus | Reduced viral load in vitro. |

| SARS-CoV-2 | Synergistic inhibition with baicalin . |

3. Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. It induces apoptosis in various cancer cell lines, including breast and liver cancer cells, through mechanisms involving caspase activation and cell cycle arrest.

| Cancer Type | Mechanism |

|---|---|

| Breast Cancer | Induces G2/M phase arrest and apoptosis . |

| Liver Cancer | Inhibits cell proliferation via PI3K/Akt pathway downregulation . |

Clinical Studies and Case Reports

A systematic review analyzed 262 studies on this compound derivatives, focusing on their safety profiles. The review reported a 4.04% incidence of adverse drug reactions (ADRs) among 9,490 participants using andrographolide injections. Most ADRs were mild to moderate but included severe cases such as anaphylaxis .

Case Study: Acute Kidney Injury

A case series identified 26 instances of acute kidney injury (AKI) linked to andrographolide use, primarily in males aged 21 months to 47 years. Symptoms included flank pain and decreased urine output, with laboratory findings indicating acute tubular necrosis . Management involved drug withdrawal and supportive care, with a favorable recovery rate.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- NF-κB Pathway : Inhibition of NF-κB signaling reduces inflammation.

- Caspase Activation : Induction of apoptosis in cancer cells through caspase-dependent pathways.

- Cytokine Modulation : Downregulation of pro-inflammatory cytokines like IL-6 and TNF-α.

Propriétés

IUPAC Name |

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEPOIYXKZTLMD-JXJPMOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-76-5 | |

| Record name | Andrographoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.